

Technical Monograph: (2-Chlorophenyl)aminoacetic Acid

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Compound of Interest

Compound Name: [(2-Chlorophenyl)amino]
(oxo)acetic acid

CAS No.: 77901-50-9

Cat. No.: B2375143

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Synonyms: N-(2-Chlorophenyl)glycine; N-(2-Chlorophenyl)aminoethanoic acid CAS Registry Number: 141-27-5 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol

Executive Summary & Chemical Identity

This technical guide profiles (2-Chlorophenyl)aminoacetic acid, a critical secondary amine intermediate used primarily in the synthesis of fused heterocyclic systems, including indoxyls (precursors to indigo dyes) and oxindoles.

CRITICAL DISAMBIGUATION: Researchers must distinguish this compound from its structural isomer, 2-amino-2-(2-chlorophenyl)acetic acid (also known as o-chlorophenyglycine).

- Target Molecule (This Guide): Aniline derivative.[1][2] The nitrogen is attached to the aromatic ring.[2] (Structure: 2-Cl-Ph-NH-CH₂-COOH).
- Isomer (Not Covered): Phenylglycine derivative.[1][2][3][4][5] The nitrogen is on the -carbon. Used in Clopidogrel synthesis.[3]

Physiochemical Profile

Property	Value / Description	Experimental Context
Appearance	White to off-white crystalline powder	Oxidizes to beige/brown upon air exposure due to aniline moiety.
Melting Point	170–172 °C	Decomposition often observed near MP.
pKa (COOH)	~2.4	Typical for -amino acids; carboxyl proton dissociates first.
pKa (NH)	~3.5–4.0	The ortho-chloro substituent reduces basicity of the amine via inductive electron withdrawal compared to N-phenylglycine.
Solubility	Low in water (neutral/acidic pH)	Dissolves readily in aqueous alkali (NaOH, Na ₂ CO ₃) forming the carboxylate salt. Soluble in DMSO, Methanol.

Synthetic Routes & Production Protocols

The industrial and laboratory standard for synthesis involves the N-alkylation of 2-chloroaniline with chloroacetic acid. This reaction is sensitive to pH; improper control leads to the formation of the unwanted tertiary amine byproduct (double alkylation).

Protocol: N-Alkylation of 2-Chloroaniline

Reaction Type: Nucleophilic Substitution (

) Yield Potential: 80–85%

Reagents

- 2-Chloroaniline (1.0 eq)

- Chloroacetic acid (1.0 eq)
- Sodium Hydroxide (2.0 eq) or Sodium Carbonate
- Water (Solvent)

Step-by-Step Methodology

- Neutralization: Dissolve chloroacetic acid in water and neutralize with 1.0 equivalent of base at 0–5°C. This generates the chloroacetate anion, preventing acid-catalyzed polymerization.
- Addition: Add 2-chloroaniline to the aqueous chloroacetate solution.
- Reflux: Heat the mixture to reflux (approx. 100°C).
- pH Maintenance (Critical): Slowly add the second equivalent of base over 1–2 hours.
 - Why? As the reaction proceeds, HCl is generated (neutralized by base). If the pH drops too low, the aniline becomes protonated (anilinium) and unreactive. If pH is too high initially, the chloroacetic acid hydrolyzes to glycolic acid.
- Workup: Cool the solution. Acidify with HCl to pH ~3. The free acid form of (2-chlorophenyl)aminoacetic acid will precipitate.
- Purification: Recrystallize from water or ethanol/water to remove unreacted aniline.

Reactivity & Synthetic Utility: The Indoxyl Pathway

The most authoritative application of this molecule is its cyclization to form the indole core. This transformation is a variant of the Heumann-Pfleger Synthesis, historically significant for the production of Indigo dyes, but currently relevant for accessing 7-chloroindole scaffolds in drug discovery.

Mechanism: Intramolecular Cyclization

The carboxylic acid moiety acts as an electrophile (after activation) or the methylene carbon becomes nucleophilic (after deprotonation), depending on the conditions.

Pathway A: Alkali Fusion (Indoxyl Formation)

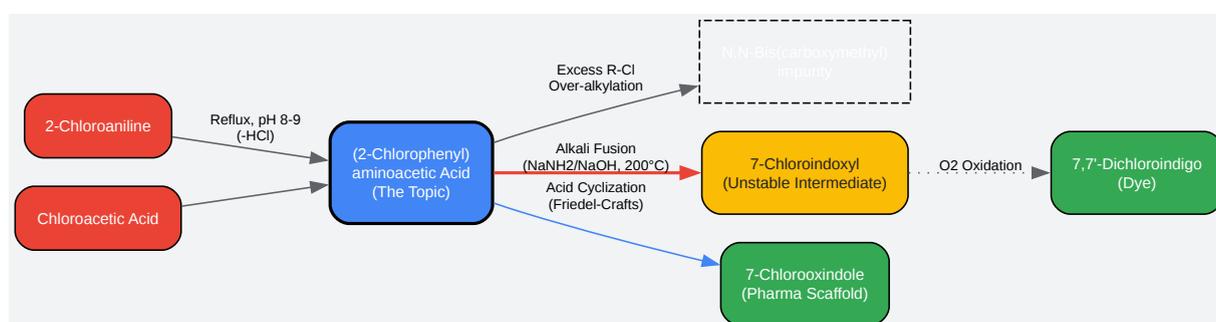
Heating the salt with NaOH/NaNH₂ at 200°C+ causes cyclization to 7-chloroindoxyl, which spontaneously oxidizes to 7,7'-dichloroindigo.

Pathway B: Acid Catalysis (Oxindole Formation)

Heating with mineral acid promotes cyclization to 7-chlorooxindole (7-chloroindolin-2-one).

Visualization: Synthesis & Cyclization Workflow

The following diagram details the flow from raw materials to heterocyclic scaffolds.



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Caption: Synthetic pathway from aniline precursors to fused heterocyclic systems via N-(2-chlorophenyl)glycine.

Analytical Characterization

To validate the identity of the synthesized material, compare spectral data against the following benchmarks. The ortho-chloro effect is visible in the downfield shift of aromatic protons compared to unsubstituted N-phenylglycine.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

Nucleus	Chemical Shift ()	Multiplicity	Assignment	Structural Insight
^1H	12.60	Broad s	-COOH	Carboxylic acid proton (exchangeable).
^1H	7.27	s (broad)	-NH-	Secondary amine proton.
^1H	7.22 – 7.15	m	Ar-H (C3)	Adjacent to Chlorine.
^1H	7.08 – 7.01	m	Ar-H (C5)	
^1H	6.57	d (=5.6 Hz)	Ar-H (C6)	Ortho to amine; shielded by resonance.
^1H	6.49 – 6.44	m	Ar-H (C4)	
^1H	3.83	s	-CH ₂ -	Methylene bridge; singlet confirms no adjacent chiral center.
^{13}C	172.3	-	C=O	Carbonyl carbon. [1][6]
^{13}C	143.7	-	Ar-C (C1)	Ipsso carbon attached to Nitrogen.
^{13}C	44.5	-	-CH ₂ -	Alpha carbon.

Infrared Spectroscopy (FT-IR)[5]

- 3350–3400 cm^{-1} : N-H stretching (secondary amine).

- 2500–3000 cm^{-1} : O-H stretching (broad, carboxylic acid).
- 1700–1720 cm^{-1} : C=O stretching (strong, carbonyl).
- 740–760 cm^{-1} : C-Cl stretching (characteristic ortho-substitution pattern).

Safety & Handling (MSDS Summary)

While less volatile than its aniline precursor, this compound poses specific risks typical of halogenated aromatic amines.

- Acute Toxicity: Harmful if swallowed. Metabolizes to release 2-chloroaniline, a known methemoglobinemia inducing agent.
- Skin/Eye: Severe irritant. The acid functionality can cause burns upon prolonged contact.
- Storage: Store in amber glass. Light sensitivity leads to oxidative degradation (browning).

References

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- RSC Advances.A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2014).[5][7] Provides NMR spectral validation for N-(2-chlorophenyl)glycine. [Link](#)
- PrepChem.Preparation of N-Phenylglycine. (Classic protocol adapted for chloro-derivatives). [Link](#)

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